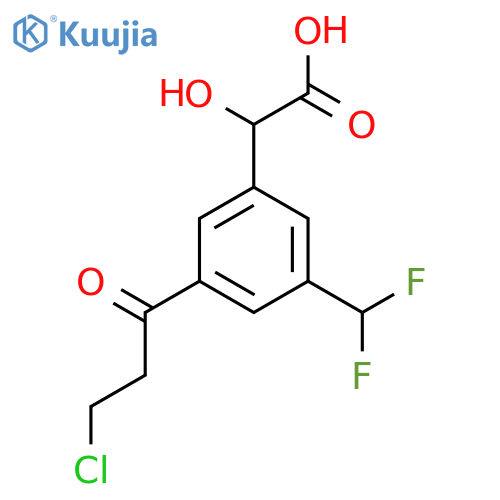Cas no 1804155-67-6 (3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid)

1804155-67-6 structure
商品名:3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid
CAS番号:1804155-67-6
MF:C12H11ClF2O4
メガワット:292.663150072098
CID:4941249
3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid
-
- インチ: 1S/C12H11ClF2O4/c13-2-1-9(16)6-3-7(10(17)12(18)19)5-8(4-6)11(14)15/h3-5,10-11,17H,1-2H2,(H,18,19)
- InChIKey: ISEPDRFPBHJDBR-UHFFFAOYSA-N
- ほほえんだ: ClCCC(C1=CC(C(F)F)=CC(C(C(=O)O)O)=C1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 338
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 74.6
3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015025532-1g |
3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid |
1804155-67-6 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid 関連文献
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
1804155-67-6 (3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid) 関連製品
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
